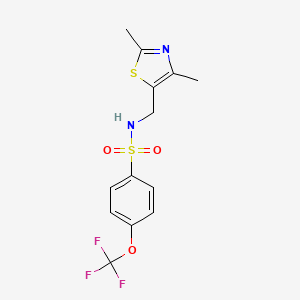
5-((1H-indol-3-yl)methyl)-2,2-dimethylimidazolidin-4-one oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Indole derivatives are significant in the field of medicinal chemistry due to their wide range of biological activities . They are prevalent in natural products and drugs, playing a crucial role in cell biology .
Synthesis Analysis
The synthesis of indole derivatives often involves reactions with various functional groups. For instance, a series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides were synthesized based on the inhibitory effect of CA-4 analogues and indoles on tubulin polymerization .
Molecular Structure Analysis
The molecular structure of indole derivatives can be complex, often involving multiple rings and functional groups. For example, the structure of 1,6-benzodiazocinone was characterized by 1H-NMR, 13C-NMR, IR spectroscopy, and HRMS .
Chemical Reactions Analysis
Indole derivatives can undergo a variety of chemical reactions. For example, the synthesis of 1,6-benzodiazocinone involved a one-step, two-component reaction between 1-methylbenzimidazole and benzoylindolyl-3-acetylene .
Physical And Chemical Properties Analysis
The physical and chemical properties of indole derivatives can vary widely. For example, they are often crystalline and can have specific odors .
科学的研究の応用
Anticancer Potential
One significant area of research is the exploration of indole and imidazolidinone derivatives as potential anticancer agents. For instance, compounds similar to 5-((1H-indol-3-yl)methyl)-2,2-dimethylimidazolidin-4-one oxalate have been synthesized and evaluated for their in vitro cytotoxicity against various human tumor cell lines. Notably, certain analogs have demonstrated potent growth inhibition and significant cytotoxicity against specific cancer cells, like melanoma and ovarian cancer cells, making them promising leads for further antitumor agent development (Penthala, Yerramreddy, & Crooks, 2011).
Antimicrobial and Antioxidant Activities
Research has also delved into the synthesis of derivatives of indole and imidazolidinone for potential antimicrobial and antioxidant applications. Studies have found that certain synthesized compounds exhibit promising antibacterial, antifungal, and antioxidant activities. This research suggests potential for these compounds in the development of new antimicrobial and antioxidant agents (Saundane, Verma, & Katkar, 2013).
Molecular Structure and Docking Studies
Molecular docking studies and structural analysis of these compounds have been conducted to better understand their potential biological activities. These studies include exploring the interactions of these compounds with various biological targets, thereby providing insights into their mechanisms of action and potential therapeutic applications (Rajaraman, Sundararajan, Loganath, & Krishnasamy, 2017).
Synthesis and Characterization
Furthermore, the synthesis and characterization of these compounds have been a focal point of research. The structural elucidation through spectral studies and elemental analysis is crucial in understanding their chemical properties and potential as pharmaceutical agents (Karanewsky, Arthur, Liu, Chi, Ida, & Markison, 2016).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
5-(1H-indol-3-ylmethyl)-2,2-dimethylimidazolidin-4-one;oxalic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O.C2H2O4/c1-14(2)16-12(13(18)17-14)7-9-8-15-11-6-4-3-5-10(9)11;3-1(4)2(5)6/h3-6,8,12,15-16H,7H2,1-2H3,(H,17,18);(H,3,4)(H,5,6) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZUHEFDARUVRML-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(NC(C(=O)N1)CC2=CNC3=CC=CC=C32)C.C(=O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,4-difluorophenyl)-2-[(6-ethyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetamide](/img/structure/B2401351.png)

![3-[(2-Bromoacetyl)amino]benzamide](/img/structure/B2401353.png)
![2-(6-Phenyl-2-azaspiro[3.3]heptan-2-yl)pyridine-3-carbonitrile](/img/structure/B2401354.png)
![(2,6-difluorophenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2401355.png)
![phenyl[2-(trifluoromethyl)-1H-1,3-benzodiazol-6-yl]methanamine hydrochloride](/img/structure/B2401357.png)
![4-(6-Benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine](/img/structure/B2401359.png)

![1-benzyl-3-(2-hydroxyphenyl)-5-(2-methoxyethyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione](/img/structure/B2401363.png)
![2-Amino-1-[3-(cyclopentyloxy)phenyl]ethan-1-ol](/img/structure/B2401367.png)
![N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2401369.png)
![2-[[4-[6-(2-Methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole](/img/structure/B2401371.png)

![Methyl 2-[6-(furan-2-ylmethyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2401373.png)